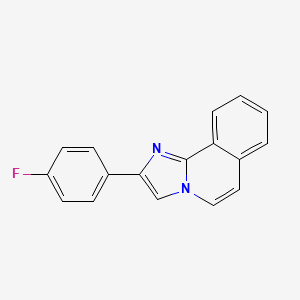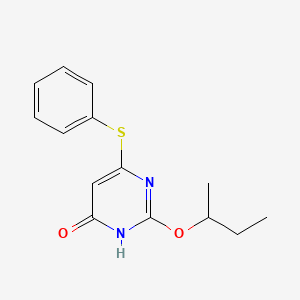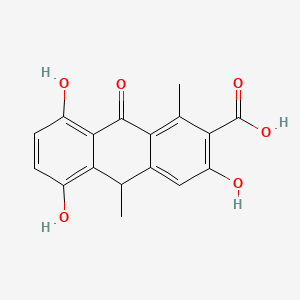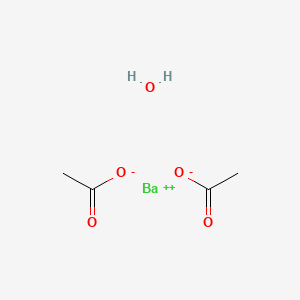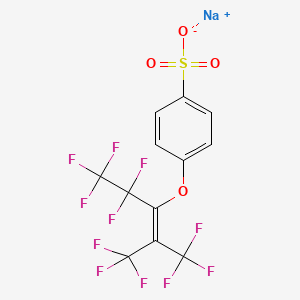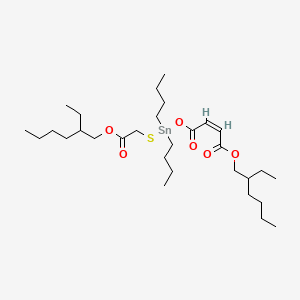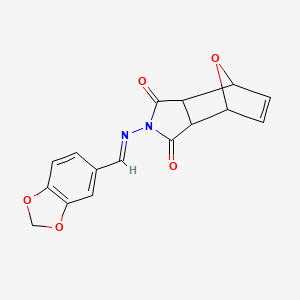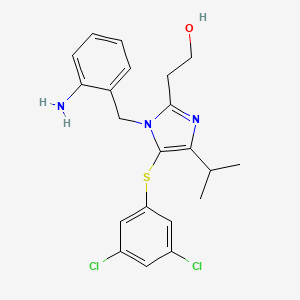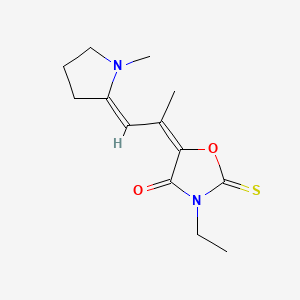
6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the heptenoic acid side chain and the dihydroxy groups. Common reagents used in these reactions include:
- Quinoline derivatives
- Heptenoic acid
- Hydroxylating agents
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:
- Batch reactors for controlled reaction conditions
- Purification steps such as crystallization or chromatography
- Quality control measures to ensure the purity and consistency of the final product
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could produce quinoline alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
- Inhibition of enzyme activity
- Modulation of receptor signaling
- Interference with cellular processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Heptenoic acid derivatives
- Quinoline derivatives with different substituents
- Other dihydroxy-substituted quinolines
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
121661-26-5 |
|---|---|
Molekularformel |
C26H28NNaO4 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
sodium;(E)-3,5-dihydroxy-7-[4-(4-methylphenyl)-2-propan-2-ylquinolin-3-yl]hept-6-enoate |
InChI |
InChI=1S/C26H29NO4.Na/c1-16(2)26-22(13-12-19(28)14-20(29)15-24(30)31)25(18-10-8-17(3)9-11-18)21-6-4-5-7-23(21)27-26;/h4-13,16,19-20,28-29H,14-15H2,1-3H3,(H,30,31);/q;+1/p-1/b13-12+; |
InChI-Schlüssel |
CTVPLUVDXXWTKD-UEIGIMKUSA-M |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C(C)C)/C=C/C(CC(CC(=O)[O-])O)O.[Na+] |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C(C)C)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


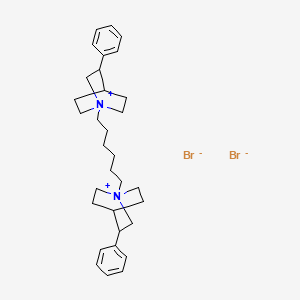
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride](/img/structure/B12711409.png)
